molecular formula C11H21NO2 B15279317 Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate

Cat. No.: B15279317
M. Wt: 199.29 g/mol
InChI Key: NLFUONWAEYNHOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate typically involves the reaction of 1,4-dimethylpiperidine with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate
  • Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Uniqueness

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl ester group attached to a piperidine ring. The molecular structure can be represented as follows:

C1H1N2C1H1O2\text{C}_1\text{H}_1\text{N}_2\text{C}_1\text{H}_1\text{O}_2

This compound's structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can act as colchicine binding site inhibitors, affecting cancer cell proliferation and apoptosis. For instance, one study demonstrated that certain piperidine derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting a potential mechanism for this compound in cancer treatment .

Table 1: Antiproliferative Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound 17aHeLa10
This compoundMCF-7TBD

Antiviral Activity

The antiviral activity of piperidine derivatives has also been explored. Studies focusing on selective AAK1 and GAK inhibitors have shown that modifications in the piperidine structure can enhance antiviral efficacy against viruses such as dengue and Zika . this compound may share similar mechanisms due to its structural characteristics.

Table 2: Antiviral Efficacy of Piperidine Derivatives

Compound NameVirus TypeEC50 (µM)
Compound ADengue5
This compoundZikaTBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Piperidine derivatives typically exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many piperidine compounds inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : These compounds can act on neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic effects in neurodegenerative diseases.

Study on Anticancer Activity

In a recent study examining the effects of various piperidine derivatives on cancer cell lines, researchers found that compounds closely related to this compound showed promising results in reducing cell viability and inducing apoptosis in HeLa and MCF-7 cells . The study utilized flow cytometry to assess apoptosis rates and Western blotting to analyze protein expression related to cell cycle regulation.

Study on Antiviral Properties

Another significant research effort investigated the antiviral properties of several piperidine derivatives against dengue virus in vitro. The study demonstrated that certain modifications in the piperidine structure led to enhanced efficacy against viral replication . this compound was included in preliminary screenings for its potential antiviral activity.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)9-11(2)5-7-12(3)8-6-11/h4-9H2,1-3H3

InChI Key

NLFUONWAEYNHOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C)C

Origin of Product

United States

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